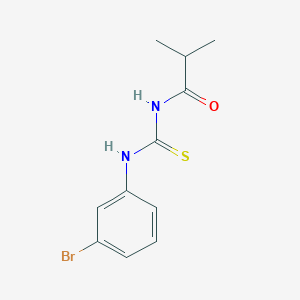![molecular formula C27H27N3O4S B254758 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been found to exhibit significant biochemical and physiological effects. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties. It has also been found to exhibit significant anticancer activity against various cancer cell lines. In addition, this compound has been studied for its potential use as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has several advantages and limitations for lab experiments. One of the advantages is that it exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another advantage is that it exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione. One future direction is to further study the mechanism of action of this compound to optimize its use in lab experiments. Another future direction is to study the potential use of this compound as an antibacterial and antifungal agent. In addition, further studies are needed to determine the potential toxicity and side effects of this compound. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
In conclusion, 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has potential applications in various fields. Its synthesis method has been reported using different methods, and its mechanism of action has been extensively studied. This compound exhibits significant anticancer activity against various cancer cell lines, and it has also been studied for its potential use as an antibacterial and antifungal agent. Further studies are needed to optimize its use in lab experiments and to determine its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methylbenzyl mercaptan, and 2-amino-3,4,5,6-tetrahydropyrimidine-4,6-dione in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methylbenzyl mercaptan, and 2-amino-3,4,5,6-tetrahydro-7,8-dihydroxy-1H-pyrimido[4,5-b]quinoline-4,6-dione in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. This compound has also been studied for its potential use as an antibacterial and antifungal agent. In addition, this compound has been found to exhibit significant antioxidant and anti-inflammatory properties.
Propiedades
Nombre del producto |
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
|---|---|
Fórmula molecular |
C27H27N3O4S |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O4S/c1-15-7-9-16(10-8-15)14-35-27-29-25-24(26(32)30-27)22(23-18(28-25)5-4-6-19(23)31)17-11-12-20(33-2)21(13-17)34-3/h7-13,22H,4-6,14H2,1-3H3,(H2,28,29,30,32) |
Clave InChI |
KKYDNIHTCPDPJF-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC(=C(C=C5)OC)OC)C(=O)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)

![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)